4-Fluoro-3-methyl-1H-indazole

Vue d'ensemble

Description

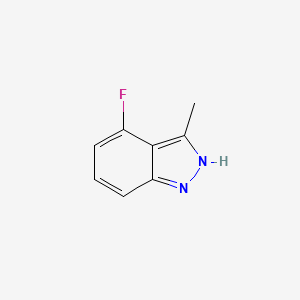

4-Fluoro-3-methyl-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-fluorobenzaldehyde with hydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Substitution Reactions

The fluorine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Notes:

- Fluorine's electronegativity enhances the electrophilicity of the C4 position, facilitating NAS .

- Steric hindrance from the C3 methyl group may reduce reaction rates compared to non-methylated analogs .

Alkylation and Acylation

The NH group in the indazole ring undergoes alkylation or acylation to form N-substituted derivatives:

Mechanistic Insight:

- Alkylation typically requires strong bases (e.g., K₂CO₃) to deprotonate the NH group .

- Acylation proceeds via nucleophilic attack of the indazole nitrogen on the acyl chloride .

Oxidation Reactions

The methyl group at position 3 can be oxidized to a carboxylic acid under harsh conditions:

| Substrate | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluoro-3-methyl-1H-indazole | KMnO₄, H₂SO₄, 100°C, 12h | 4-Fluoro-1H-indazole-3-carboxylic acid | 34% |

Challenges:

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at the C6/C7 positions:

Key Factors:

- The fluorine atom directs electrophilic substitution to the C6/C7 positions .

- Methyl group steric effects may limit coupling efficiency at C3 .

Reduction and Ring-Opening

Selective reduction of the indazole ring is achievable under hydrogenation conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 4-Fluoro-3-methyl-2,3-dihydro-1H-indazole | 83% |

Applications:

Halogenation

Electrophilic halogenation introduces halogens at the C5/C6 positions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux, 6h | 5-Bromo-4-fluoro-3-methyl-1H-indazole | 61% |

Regioselectivity:

Biological Activity and Derivatives

Derivatives of this compound show promise in medicinal chemistry:

Applications De Recherche Scientifique

Pharmaceutical Development

4-Fluoro-3-methyl-1H-indazole is primarily recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. Its unique chemical structure allows it to participate in the development of targeted therapies for diseases such as cancer and infectious diseases.

Case Study: Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance, a study demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating key proteins involved in cell survival pathways.

Table 1: Apoptosis Induction in Cancer Cell Lines

| Compound Variant | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 4-Fluoro Derivative | 10-14 | K562 (Leukemia) |

| Non-Fluorinated Variant | >100 | Various |

This table illustrates the enhanced potency of fluorinated derivatives compared to their non-fluorinated counterparts, emphasizing the significance of fluorine substitution in increasing biological activity.

Biological Research

The compound is extensively used in biological studies to investigate mechanisms of action within cellular pathways. It aids researchers in understanding drug interactions and efficacy through various assays.

Material Science

In material science, this compound is utilized for developing advanced materials such as polymers and coatings. Its unique properties enhance material performance, making it suitable for various industrial applications.

In analytical chemistry, this compound acts as a reference standard in various analytical methods. This application is crucial for accurately quantifying similar compounds within complex mixtures, enhancing the reliability of experimental results.

Agrochemical Formulations

The potential applications of this compound extend to agrochemicals, where it is explored for developing more effective pest control solutions. Its biological activity may contribute to improved efficacy in agricultural practices.

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoro-1H-indazole: Similar structure but lacks the methyl group at the 3-position.

3-Methyl-1H-indazole: Similar structure but lacks the fluorine atom at the 4-position.

1H-indazole: The parent compound without any substituents.

Uniqueness

4-Fluoro-3-methyl-1H-indazole is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-3-methyl-1H-indazole, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors or functionalization of indazole scaffolds. For example, magnesium intermediates (e.g., 1-benzyl-3-hydroxymethyl-1H-indazole derivatives) are used to introduce substituents via nucleophilic substitution or cross-coupling reactions . Key parameters include:

- Temperature : Reflux conditions (323–373 K) to ensure complete conversion .

- Catalysts : Triethylamine or palladium-based catalysts for regioselective coupling .

- Solvent Choice : Methanol or ethyl acetate for solubility and workup efficiency .

- Purity Control : Column chromatography or recrystallization to isolate the target compound .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Multimodal spectroscopic and crystallographic techniques are employed:

- NMR Spectroscopy : - and -NMR to verify substituent positions and fluorine coupling patterns .

- X-ray Diffraction (XRD) : Resolves dihedral angles between the indazole core and substituents (e.g., fluoro and methyl groups) to confirm regiochemistry .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/F percentages to validate purity .

Q. What in vitro assays are recommended for preliminary pharmacological screening of this compound?

- Methodological Answer : Focus on target-specific assays based on structural analogs:

- Kinase Inhibition : Use fluorescence polarization assays to evaluate binding to kinases (e.g., CDK or MAP kinases) .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., mGluR5 or serotonin receptors) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., glioblastoma or leukemia) to assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the regioselectivity of this compound synthesis?

- Methodological Answer : Regioselectivity challenges arise from competing substitution patterns. Strategies include:

- Directed Metalation : Use of directing groups (e.g., benzyl or sulfonyl) to steer fluorine/methyl incorporation .

- Microwave-Assisted Synthesis : Accelerates kinetics to favor thermodynamically stable regioisomers .

- Computational Modeling : DFT calculations predict transition-state energies to identify optimal pathways .

Q. What strategies resolve contradictory data in the pharmacological profiling of indazole derivatives?

- Methodological Answer : Contradictions (e.g., conflicting kinase inhibition or cytotoxicity results) require:

- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines to rule out cell-specific effects .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets .

- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to assess bioavailability discrepancies .

Q. How do steric and electronic effects of the 3-methyl and 4-fluoro substituents influence molecular interactions in crystallographic studies?

- Methodological Answer : XRD data for analogs (e.g., 4,6-bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one) reveal:

- Steric Effects : The 3-methyl group induces torsional strain (dihedral angles: 12–84°), altering ligand-receptor docking .

- Electronic Effects : Fluorine’s electronegativity stabilizes hydrogen bonds (C–H⋯F) in crystal lattices, impacting solubility .

- Table 1 : Key crystallographic parameters for indazole derivatives:

| Compound | Dihedral Angle (°) | Hydrogen Bond Length (Å) | Reference |

|---|---|---|---|

| This compound analog | 12.65–84.15 | 2.8–3.1 |

Q. What computational methods are effective in predicting the metabolic pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron density to predict sites of oxidative metabolism (e.g., CYP3A4-mediated dealkylation) .

- Molecular Dynamics (MD) : Simulates ligand-enzyme binding to identify metabolically labile regions .

- In Silico Tools : Software like Schrödinger’s ADMET Predictor or MetaSite prioritizes metabolites for LC-MS validation .

Q. Safety and Handling Considerations

Q. What precautions are critical for handling this compound in experimental settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer :

- Structural Reanalysis : Verify substituent positions via XRD to rule out regioisomeric impurities .

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay protocols .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Propriétés

IUPAC Name |

4-fluoro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTONAHDKOCUIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384437 | |

| Record name | 4-Fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662146-05-6 | |

| Record name | 4-Fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.